molecular formula C9H9BrO2 B8532682 6-Bromo-4-ethyl-benzo[1,3]dioxole

6-Bromo-4-ethyl-benzo[1,3]dioxole

Cat. No. B8532682
M. Wt: 229.07 g/mol
InChI Key: XFNBIDRNBNMTNK-UHFFFAOYSA-N
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Patent
US06252070B1

Procedure details

A 2L, 3 neck round bottom flask was equipped with an overhead stirrer, heating mantle, condenser, and nitrogen inlet. The flask was flushed with nitrogen and charged with acetonitrile (700 mL), followed by 5-bromo-2,3-dihydroxyethylbenzene (54.5 g, assumed to be 0.25 mol), then anhydrous cesium carbonate (121 g, 0.37 mol) and bromochloromethane (57 g, 0.44 mol). The mixture was stirred and heated to reflux (˜74° C.). At that point, sodium iodide (5 g, 0.03 mol) was added, and the mixture was boiled for 90 minutes. The mixture was then cooled and filtered with suction. The filter cake was rinsed with acetonitrile, then the solvent was removed under vacuum. The residue was treated with water (700 mL), and the mixture was extracted twice with 400 mL portions of hexane. The hexane was removed under vacuum, then the residue (˜36 g) was distilled under high vacuum. The distillate, collected at a head temperature of 84° C. (0.8 mm Hg) weighed 24 g (0.10 mol, 41% for the two steps). The product thus obtained has NMR characteristics consistent with the title compound and is greater than 95% pure by gas chromatography.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-2,3-dihydroxyethylbenzene
Quantity
54.5 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
121 g
Type
reactant
Reaction Step Three
Quantity
57 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([CH2:8][CH2:9]O)[CH:7]=1.[C:12](=O)([O-])[O-:13].[Cs+].[Cs+].BrCCl.[I-].[Na+]>>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[C:5]2[O:13][CH2:12][O:11][C:4]=2[CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-bromo-2,3-dihydroxyethylbenzene
Quantity
54.5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)CCO)O
Step Three
Name
cesium carbonate
Quantity
121 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
57 g
Type
reactant
Smiles
BrCCl
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, condenser, and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
ADDITION
Type
ADDITION
Details
charged with acetonitrile (700 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The filter cake was rinsed with acetonitrile
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with water (700 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 400 mL portions of hexane
CUSTOM
Type
CUSTOM
Details
The hexane was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue (˜36 g) was distilled under high vacuum
DISTILLATION
Type
DISTILLATION
Details
The distillate, collected at a head temperature of 84° C. (0.8 mm Hg)
CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C=C(C2=C(OCO2)C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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